molecular formula C9H12O2S2 B14708489 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one CAS No. 13187-71-8

5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one

Cat. No.: B14708489
CAS No.: 13187-71-8
M. Wt: 216.3 g/mol
InChI Key: PWHRTPHKQCTVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is an organic compound that belongs to the class of dithiolanes. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound also features a ketone group and a butan-2-ylidene substituent, making it a versatile molecule in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one typically involves the reaction of a suitable dithiolane precursor with a ketone or aldehyde. One common method is the condensation reaction between 2,2-dimethyl-1,3-dithiolane-4-one and 3-oxobutan-2-one under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often using catalysts and controlled temperature and pressure conditions. The final product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ketone or dithiolane substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, ethanol, and basic or acidic catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one involves its interaction with various molecular targets and pathways. The compound’s dithiolane ring and ketone group allow it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-1,3-dithiolane-2-thione
  • 5,5-Dimethyl-2-(2-oxopropylidene)-1,3-dithiolan-4-one
  • 5,5-Dimethyl-2-(3-oxopropylidene)-1,3-dithiolane-4-thione

Uniqueness

5,5-Dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one is unique due to its specific combination of a dithiolane ring and a butan-2-ylidene substituent This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

CAS No.

13187-71-8

Molecular Formula

C9H12O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

5,5-dimethyl-2-(3-oxobutan-2-ylidene)-1,3-dithiolan-4-one

InChI

InChI=1S/C9H12O2S2/c1-5(6(2)10)7-12-8(11)9(3,4)13-7/h1-4H3

InChI Key

PWHRTPHKQCTVTC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1SC(=O)C(S1)(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.